molecular formula C10H13N3 B13005452 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile

6-(Ethyl(methyl)amino)-2-methylnicotinonitrile

Cat. No.: B13005452
M. Wt: 175.23 g/mol
InChI Key: ZWBHQOFLOLRJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethyl(methyl)amino)-2-methylnicotinonitrile is a substituted nicotinonitrile derivative characterized by a pyridine ring core with a nitrile group at position 3, a methyl group at position 2, and an ethyl(methyl)amino substituent at position 4. Nicotinonitrile derivatives are frequently explored for their bioactivity, such as enzyme inhibition or chemosensing properties .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-[ethyl(methyl)amino]-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3/c1-4-13(3)10-6-5-9(7-11)8(2)12-10/h5-6H,4H2,1-3H3

InChI Key

ZWBHQOFLOLRJGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with ethyl(methyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-2-methylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

6-(Ethyl(methyl)amino)-2-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 6-(Ethyl(methyl)amino)-2-methylnicotinonitrile and related compounds:

Compound Name Substituents Key Functional Groups Reported Applications
This compound 2-methyl, 6-[N-ethyl-N-methyl]amino Nitrile, tertiary amine Hypothesized kinase inhibition (inferred)
6-[(Cyclopropylmethyl)amino]nicotinonitrile 6-[cyclopropylmethyl]amino Nitrile, primary amine Intermediate in drug synthesis
2-Amino-4-hydroxy-6-(coumarin)nicotinonitrile 2-amino, 4-hydroxy, 6-(4-hydroxycoumarin) Nitrile, hydroxyl, coumarin Chemosensing, fluorescence applications
6-(Indolin-1-yl)-2-methylnicotinonitrile 2-methyl, 6-indolinyl Nitrile, bicyclic amine Pharmaceutical intermediates
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate 5-cyano, 6-[4-chlorobenzyl]amino, ethyl ester Nitrile, ester, chlorinated aryl Anticancer research (structural analog)
Key Observations:
  • Amino Substituents: The ethyl(methyl)amino group in the target compound introduces steric hindrance and lipophilicity compared to simpler amines (e.g., cyclopropylmethylamino in ). This may enhance membrane permeability in drug candidates.
  • Position 2 Modifications: The 2-methyl group in the target compound and 6-(Indolin-1-yl)-2-methylnicotinonitrile likely improves metabolic stability compared to unsubstituted analogs.
  • Nitrile Reactivity : All compounds retain the nitrile group, enabling participation in cycloaddition reactions or serving as a hydrogen-bond acceptor.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The ethyl(methyl)amino group in the target compound likely increases logP compared to 6-[(cyclopropylmethyl)amino]nicotinonitrile but reduces it relative to chlorobenzyl-substituted esters .
  • Bioactivity: Coumarin-linked nicotinonitriles exhibit fluorescence-based chemosensing for metal ions . Ethyl esters with chlorobenzyl groups (e.g., ) show promise in anticancer research, suggesting that the target compound’s tertiary amine could modulate kinase or topoisomerase inhibition (cf. TAS-103 in ).

Stability and Reactivity

  • Hydrolytic Stability: The nitrile group in this compound is less prone to hydrolysis than ester-containing analogs (e.g., ), enhancing shelf life.
  • Thermal Stability : Methyl and ethyl groups at positions 2 and 6 may improve thermal stability compared to hydroxylated derivatives (e.g., ), which are susceptible to oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.